3-(trifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a trifluoromethyl group attached to a 1,2,4-triazole ring.
Mechanism of Action
Target of Action
For instance, 1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole has been reported to target Prostaglandin G/H synthase 2 .
Mode of Action
The trifluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, potentially enhancing its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
It’s known that fluorinated compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, affecting its bioavailability.
Result of Action
It’s known that fluorinated compounds can cause metabolic disturbances in certain organisms . For instance, the pesticide 3-trifluoromethyl-4-nitrophenol (TFM) has been reported to cause temporary metabolic disturbances in juvenile lake sturgeon .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other substances can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy. The pesticide 3-trifluoromethyl-4-nitrophenol (TFM), for example, is applied to rivers and streams to control populations of invasive sea lamprey, and its effects on the environment have been reported to be transient .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with trifluoromethylating agents. One common method is the nucleophilic substitution reaction using trifluoromethyl iodide in the presence of a base such as potassium carbonate . Another approach involves the use of trifluoromethyl sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1H-1,2,3-triazole
- 3-(trifluoromethyl)-1H-1,2,4-oxadiazole
- 3-(trifluoromethyl)-1H-1,2,4-thiadiazole
Uniqueness
3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3/c4-3(5,6)2-7-1-8-9-2/h1H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQTVQJVOALDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60406-75-9 |
Source
|
Record name | 3-(Trifluoromethyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary intermolecular interaction observed in crystal structures of 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives?
A1: The research papers consistently highlight the role of hydrogen bonding in the crystal structures of this compound derivatives. For instance, in 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, molecules arrange themselves in layers within the crystal lattice, primarily stabilized by N-H...N hydrogen bonds. [] Similarly, more complex derivatives, like 5-amino-1-(2-chloronicotinoyl)-3-trifluoromethyl-1H-1,2,4-triazole, utilize two distinct N-H...N hydrogen bonds to form intricate sheet structures. []
Q2: How does the introduction of a trifluoromethyl group influence the structure of 1,2,4-triazole rings?
A2: Comparing 5-amino-3-trifluoromethyl-1H-1,2,4-triazole to 5-amino-3-nitro-1H-1,2,4-triazole reveals that the presence of the trifluoromethyl group doesn't significantly alter the bond lengths within the five-membered 1,2,4-triazole ring. [] This suggests that the electronic effects of the trifluoromethyl group might not cause significant distortions in the ring structure.
Q3: Can you provide an example of how hydrogen bonding patterns in these derivatives lead to complex structural arrangements?
A3: In the co-crystal of 5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, the hydrogen bonding network creates chains composed of various ring structures. Specifically, these chains incorporate R21(5), R12(6), and R22(8) rings, demonstrating the complex architectures achievable through these interactions. []
Q4: Are there any reported spectroscopic data for these compounds?
A4: While the provided abstracts don't delve into detailed spectroscopic analysis, the synthesis of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione mentions the use of IR and 1H NMR to confirm its structure. [] This indicates that these techniques are applicable for characterizing these compounds.
Q5: Do these papers discuss potential applications for these this compound derivatives?
A5: While the primary focus of these papers is structural analysis, one study investigates the fungicidal activity of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione. [] This finding suggests potential applications in agricultural chemistry and points towards broader biological activities within this class of compounds.
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